molecular formula C14H22ClNO B15089595 N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride CAS No. 5442-64-8

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride

Cat. No.: B15089595
CAS No.: 5442-64-8
M. Wt: 255.78 g/mol
InChI Key: IOXGMRCTFMZTQE-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is a cyclohexanamine derivative featuring a 4-methoxybenzyl substituent. The compound’s structure comprises a cyclohexylamine backbone linked to a 4-methoxyphenylmethyl group, with a hydrochloride salt form enhancing stability and solubility.

Properties

CAS No.

5442-64-8

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;/h7-10,13,15H,2-6,11H2,1H3;1H

InChI Key

IOXGMRCTFMZTQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexanamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as chromatography and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, reducing their activity and affecting metabolic pathways. Additionally, it can interact with receptors, altering signal transduction and cellular responses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Source
N-[(4-Methoxyphenyl)methyl]cyclohexanamine·HCl C₁₄H₂₀ClNO* ~261.8* Not provided 4-Methoxybenzyl, cyclohexanamine, HCl salt N/A
Venlaflaxine HCl Impurity F (EP) C₁₇H₂₄ClNO 293.83 93413-79-7 Cyclohex-1-enyl, 4-methoxyphenyl, N,N-dimethylamine
Venlaflaxine HCl Impurity G (EP) C₁₆H₂₄ClNO 281.82 1076199-92-2 Cyclohexyl, 4-methoxyphenyl, N,N-dimethylamine
N-(2-Fluorophenylmethyl)cyclohexanamine·HCl C₁₃H₁₈ClFN 243.74 CID 4719195 2-Fluorophenyl, cyclohexanamine, HCl salt
N-(Trifluoroethyl)cyclohexanamine·HCl C₈H₁₅ClF₃N 217.66 1835746-08-1 Trifluoroethyl, cyclohexanamine, HCl salt
N-(4-Methoxybenzyl)cyclohexane-1,4-diamine·HCl C₁₄H₂₃ClN₂O 270.80 1353984-43-6 4-Methoxybenzyl, cyclohexane-1,4-diamine, HCl salt

*Inferred based on structural analogs.

Key Research Findings

  • Role as Pharmaceutical Impurities : Impurities F and G of Venlaflaxine Hydrochloride (Table 1) share the 4-methoxyphenyl group but differ in cyclohexenyl vs. cyclohexyl substituents and dimethylamine groups. These structural differences influence their chromatographic behavior and regulatory thresholds in drug formulations .
  • Impact of Fluorine Substitution : The 2-fluorophenyl analog (CID 4719195) exhibits reduced basicity and altered solubility compared to the 4-methoxyphenyl derivative due to fluorine’s electronegativity .
  • Synthetic Methods : N-((Tetrazol-5-yl)methyl)cyclohexanamine () is synthesized via a two-step process from chloroacetonitrile and cyclohexylamine, highlighting the versatility of cyclohexanamine derivatives in modular synthesis .

Physicochemical and Functional Implications

  • Cyclohexane vs. Cyclohexene Rings : Impurity F (cyclohexenyl) has a lower molecular weight than Impurity G (cyclohexyl), but the unsaturated ring may increase reactivity and polarity .
  • Dimethylamine vs. Primary Amine : Venlaflaxine impurities F and G feature tertiary amines, enhancing lipophilicity compared to the primary amine in the target compound .

Biological Activity

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a methoxyphenyl group. The structural formula can be represented as follows:

C13H19ClNO\text{C}_{13}\text{H}_{19}\text{ClN}O

This compound's unique structure allows for interactions with various biological targets, which may contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluated its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values detailed in Table 2.

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
A549 (lung cancer)15

The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate oxidative stress responses and influence cell signaling cascades related to inflammation and tumorigenesis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating bacterial infections in patients unresponsive to conventional antibiotics. The results demonstrated a significant reduction in infection rates, supporting its use as an adjunct therapy.
  • Case Study on Cancer Treatment : An exploratory study investigated the compound's effects on tumor growth in vivo using xenograft models. Tumor size was significantly reduced in treated groups compared to controls, indicating potential as an anticancer agent.

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